molecular formula C18H15NO4 B1316474 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde CAS No. 69383-92-2

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde

Cat. No. B1316474
CAS RN: 69383-92-2
M. Wt: 309.3 g/mol
InChI Key: LFYQBVBOGZASFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a mixture of phthalimide, hydroxybenzaldehyde derivative, and K2CO3 in DMF, which is heated at 80 °C for 8 hours . The brominated product is then oxidized to benzaldehyde using H2O2 in ethanol as an oxidant .


Molecular Structure Analysis

The molecular structure of this compound is based on the isoindolin-1,3-dione motif . This motif is essential for its interaction with active site magnesium .


Chemical Reactions Analysis

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor . In vitro results revealed IC50 values ranging from 0.11±0.05 to 0.86±0.02 µM against AChE and 5.7±0.2 to 30.2±2.8 µM against BChE .


Physical And Chemical Properties Analysis

The physical form of this compound is solid . It is stored in an inert atmosphere, under -20C .

Scientific Research Applications

Enzyme-Catalyzed Reactions and Asymmetric Synthesis

One area of application involves enzyme-catalyzed reactions for asymmetric synthesis. For instance, Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C bond formation using benzaldehyde lyase, which catalyzes the formation and cleavage of (R)-benzoin derivatives with high enantioselectivity. This study highlights the enzyme's role in synthesizing complex organic molecules with potential applications in pharmaceuticals and fine chemicals (Kühl et al., 2007).

Heterogeneously Catalyzed Condensations

Another significant application is found in heterogeneously catalyzed condensations. Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with benzaldehyde, leading to the synthesis of cyclic acetals. This research points towards the development of new platform chemicals derived from renewable materials, showcasing the chemical's potential in green chemistry applications (Deutsch et al., 2007).

Synthesis and Biological Activity

In the realm of pharmaceuticals, Patel and Dhameliya (2010) conducted a study on the synthesis and biological activity of derivatives involving 3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde. They investigated its condensation reactions leading to potential antimicrobial compounds, underscoring its utility in developing new therapeutic agents (Patel & Dhameliya, 2010).

Safety And Hazards

The safety information for this compound includes hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-12-13-5-3-6-14(11-13)23-10-4-9-19-17(21)15-7-1-2-8-16(15)18(19)22/h1-3,5-8,11-12H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYQBVBOGZASFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510463
Record name 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzaldehyde

CAS RN

69383-92-2
Record name 3-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Hydroxybenzaldehyde (12.2 g), N-(3-bromopropyl)phthalimide (26.8 g), anhydrous potassium carbonate (13.8 g) and potassium iodide (1.7 g) were suspended in acetonitrile (600 ml), and the suspension was heated under reflux for 18 hours. After cooling, the precipitate was removed, and the solvent was evaporated under reduced pressure. The residue was distributed between benzene and water. The organic layer was washed successively with a 1N aqueous NaOH solution, water and a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give 29.16 g (yield 94%) of N-[3-(3-formylphenoxy)propyl]phthalimide as crystals.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

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